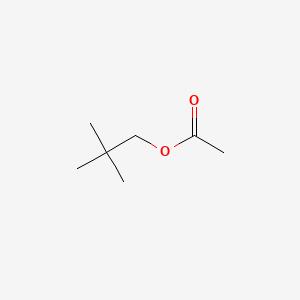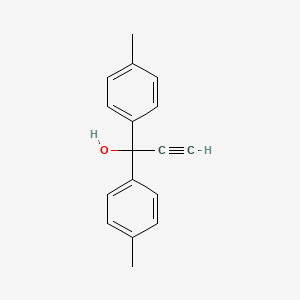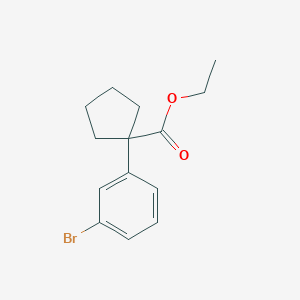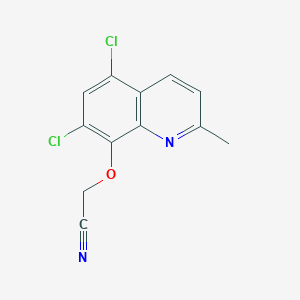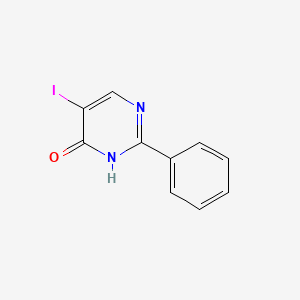
5-Iodo-2-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2-phenylpyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of an iodine atom at the 5th position and a phenyl group at the 2nd position on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-phenylpyrimidin-4(3H)-one typically involves the iodination of 2-phenylpyrimidin-4(3H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrimidine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反応の分析
Types of Reactions
5-Iodo-2-phenylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Heck or Sonogashira reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative of the original compound.
科学的研究の応用
5-Iodo-2-phenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as semiconductors and polymers.
作用機序
The mechanism of action of 5-Iodo-2-phenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and phenyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Phenylpyrimidin-4(3H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-phenylpyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and applications.
5-Chloro-2-phenylpyrimidin-4(3H)-one:
Uniqueness
5-Iodo-2-phenylpyrimidin-4(3H)-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications.
特性
分子式 |
C10H7IN2O |
|---|---|
分子量 |
298.08 g/mol |
IUPAC名 |
5-iodo-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7IN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChIキー |
ZHAWFFYLHAUCGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


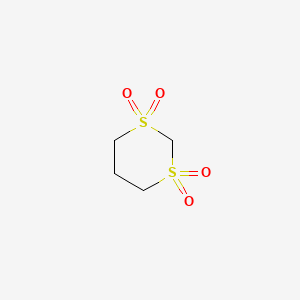
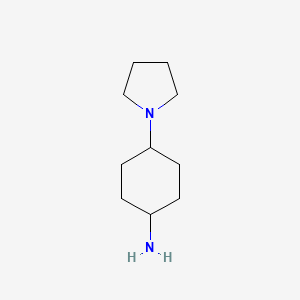
![2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B8803770.png)
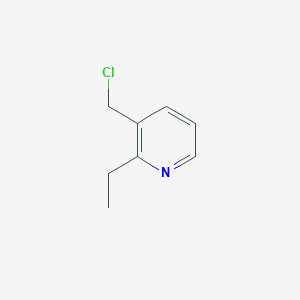
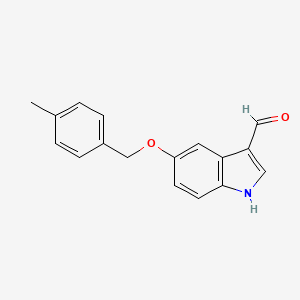
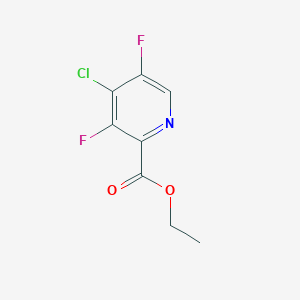
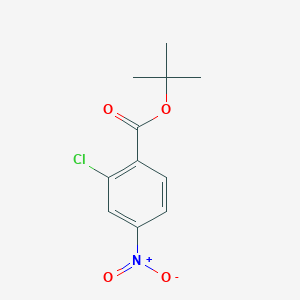
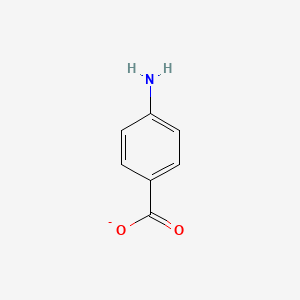
![2-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8803814.png)
